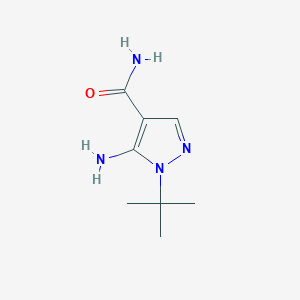
1-Formylcyclopropane-1-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Plant Growth Regulation
1-Formylcyclopropane-1-carboxylic acid is structurally related to 1-Aminocyclopropane-1-carboxylic acid (ACC), which is a precursor to the plant hormone ethylene . Ethylene plays a crucial role in plant growth and development, including seed germination, fruit ripening, and response to stress. The manipulation of ACC levels in plants can therefore influence these processes, potentially leading to improved agricultural productivity.
Biochemical Research
In biochemistry, the study of ethylene synthesis involves understanding the role of ACC. Since 1-Formylcyclopropane-1-carboxylic acid is related to ACC, it could be used in biochemical assays to study enzyme kinetics and inhibition, providing insights into the regulation of ethylene production .
Environmental Stress Response
Research has shown that ACC is involved in plant responses to environmental stresses . By studying analogs like 1-Formylcyclopropane-1-carboxylic acid, scientists can explore new ways to enhance plant resilience against factors such as drought, salinity, and extreme temperatures.
Material Science
In material science, the study of plant hormones like ethylene can lead to the development of biomimetic materials. These materials can have applications in creating responsive systems that adapt to environmental changes, similar to how plants adjust their growth .
Pharmacology
While direct applications in pharmacology for 1-Formylcyclopropane-1-carboxylic acid are not well-documented, its structural analog ACC has been studied for its role in plant signaling pathways . Understanding these pathways can contribute to the development of plant-based pharmaceuticals.
Chemical Engineering
In chemical engineering, compounds like 1-Formylcyclopropane-1-carboxylic acid can be studied for their potential use in synthesizing polymers or other materials that respond to ethylene or its precursors . This could lead to innovations in smart packaging and storage solutions that react to ripening produce.
Safety and Hazards
Orientations Futures
Research on 1-Formylcyclopropane-1-carboxylic acid and related compounds is ongoing. For instance, ACC deaminase-producing bacteria are being studied for their potential to promote plant growth and stress resistance . Understanding the impact of ethylene and ACC in both the plant host and its associated bacterial community is key to the development of new strategies aimed at increased plant growth and protection .
Mécanisme D'action
Target of Action
1-Formylcyclopropane-1-carboxylic acid is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a non-protein amino acid and the direct precursor of the plant hormone ethylene . The primary targets of this compound are likely to be similar to those of ACC, which include ACC synthases (ACSs) and ACC oxidases (ACOs) involved in ethylene biosynthesis .
Mode of Action
Considering its structural similarity to acc, it may interact with acss and acos, enzymes involved in the synthesis and oxidation of acc, respectively . These interactions could potentially influence the rate of ethylene production, given that ACC is the central molecule of ethylene biosynthesis .
Biochemical Pathways
The biochemical pathways affected by 1-Formylcyclopropane-1-carboxylic acid are likely related to those of ACC and ethylene. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACSs and subsequently oxidized to ethylene by ACOs . Therefore, any compound affecting ACC levels could potentially impact these pathways.
Result of Action
If it influences acc levels, it could potentially affect ethylene production and thereby influence a myriad of plant responses regulated by ethylene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Formylcyclopropane-1-carboxylic acid. For instance, the rate of ACC formation, and thus potentially the action of its derivatives, differs in response to developmental, hormonal, and environmental cues .
Propriétés
IUPAC Name |
1-formylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-5(1-2-5)4(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDXJGBNXVTWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619989 | |
| Record name | 1-Formylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88157-18-0 | |
| Record name | 1-Formylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-formylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)






